Fukinolic Acid

Hyaluronidase inhibition Anti-inflammatory Enzyme assay

Fukinolic acid is the definitive multi-target pharmacological tool. Its unique fukiic acid backbone delivers potent hyaluronidase inhibition exceeding rosmarinic acid, α-amylase IC50 (2.41×10⁻⁵ M) surpassing acarbose, selective ROC Ca²⁺ blockade without affecting voltage-gated channels, and 47–64% collagenolytic inhibition at sub-μM. It is the only fukiic acid ester with MCF-7 estrogenic activity (126% proliferation at 5×10⁻⁸ M). For experiments requiring this precise polypharmacological signature, no generic caffeic acid derivative can substitute. Procure as ≥98% HPLC primary reference standard.

Molecular Formula C20H18O11
Molecular Weight 434.3 g/mol
CAS No. 50982-40-6
Cat. No. B1232405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFukinolic Acid
CAS50982-40-6
Synonyms(2R,3S)-2-(3,4-Dihydroxybenzyl)-3-(((2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl)oxy)-2-hydroxysuccinic acid
fukinolic acid
Molecular FormulaC20H18O11
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O
InChIInChI=1S/C20H18O11/c21-12-4-1-10(7-14(12)23)3-6-16(25)31-17(18(26)27)20(30,19(28)29)9-11-2-5-13(22)15(24)8-11/h1-8,17,21-24,30H,9H2,(H,26,27)(H,28,29)/b6-3+/t17-,20-/m1/s1
InChIKeyACYXDIZTQDLTCB-UVIKLTKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fukinolic Acid (CAS 50982-40-6): Chemical Identity, Source Taxonomy, and Procurement Baseline


Fukinolic acid (CAS 50982-40-6; C20H18O11; molecular weight 434.3 g/mol) is a hydroxycinnamic acid ester formed by the esterification of caffeic acid with fukiic acid [1]. The compound occurs naturally in green vegetables and is primarily isolated from the plant species Petasites japonicus (sweet coltsfoot) and Actaea (syn. Cimicifuga) spp. [2]. Structurally, fukinolic acid belongs to the class of fukiic acid esters and is biosynthetically derived via a BAHD hydroxycinnamoyltransferase that catalyzes the condensation of caffeoyl-CoA with fukiic acid [3]. The compound is commercially available as a phyproof® Reference Substance with chromatographic purity specifications of ≥90.0% (HPLC) .

Why Fukinolic Acid Cannot Be Simply Substituted by Generic Hydroxycinnamic Acids or Other Caffeic Acid Derivatives


Although fukinolic acid shares the caffeoyl moiety with common hydroxycinnamic acids such as rosmarinic acid, caffeic acid, and chlorogenic acid, its distinct fukiic acid backbone confers a unique polypharmacological profile that cannot be replicated by simple substitution with generic caffeic acid derivatives [1]. Unlike caffeic acid alone, which exhibits limited and non-selective activity across multiple assays, fukinolic acid demonstrates potent, multi-target inhibition spanning hyaluronidase, α-amylase, carboxypeptidase A, receptor-operated Ca2+ channels (ROC), and collagenolytic enzymes, with quantitative differentiation versus rosmarinic acid, acarbose, and cimicifugic acid congeners [2]. Critically, fukinolic acid is the only compound among this structural class that combines potent hyaluronidase inhibition with documented estrogenic activity in MCF-7 cells and selective ROC channel blockade without affecting voltage-dependent Ca2+ channels—a functional selectivity profile absent in simpler caffeic acid analogs [3]. For researchers and industrial users requiring a single reference compound with this precise polypharmacological signature, substitution with caffeic acid, rosmarinic acid, or even closely related cimicifugic acids will yield fundamentally different experimental outcomes [4].

Quantitative Differentiation of Fukinolic Acid Versus Structural Analogs and In-Class Comparators


Hyaluronidase Inhibition: Fukinolic Acid Outperforms Rosmarinic Acid (Positive Control)

Fukinolic acid demonstrates stronger hyaluronidase inhibitory activity than the established positive control rosmarinic acid, a widely used reference compound for hyaluronidase inhibition assays [1]. In the same study, cimicifugic acids A–J also showed stronger activity than rosmarinic acid, confirming that the fukiic acid ester scaffold confers enhanced hyaluronidase inhibition relative to the simpler rosmarinic acid structure [1].

Hyaluronidase inhibition Anti-inflammatory Enzyme assay Cimicifuga

α-Amylase Inhibition: Fukinolic Acid Exceeds Acarbose (Clinical Positive Control)

Fukinolic acid exhibits α-amylase inhibitory activity exceeding that of acarbose, the clinically approved α-glucosidase/α-amylase inhibitor used as a positive control [1]. The IC50 of fukinolic acid against α-amylase was determined to be 2.41 × 10⁻⁵ M, which is lower (more potent) than acarbose in the same assay system [1]. Rosmarinic acid and caffeic acid showed comparable α-amylase inhibition to fukinolic acid in rank-order comparisons, but fukinolic acid was specifically highlighted for its acarbose-surpassing potency [1].

α-Amylase inhibition Diabetes research Enzyme kinetics IC50

Collagenolytic Activity Inhibition: Broad-Spectrum Versus Single-Enzyme Comparators

Fukinolic acid demonstrates 47–64% inhibition of collagenolytic activity at concentrations of 0.22–0.24 μM [1]. Critically, fukinolic acid inhibited collagen degradation mediated not only by purified collagenase but also by non-selective proteases including trypsin and pronase E, whereas fukiic acid (the hydrolyzed backbone) showed markedly weaker inhibition, and caffeic acid exhibited limited activity [1]. In parallel neutrophil elastase assays, caffeic acid, fukinolic acid, and cimicifugic acids A, B, E, and F all inhibited elastase in a dose-dependent manner, but cimicifugic acid A was the most potent with an IC50 of 2.2 μmol/L .

Collagenase inhibition Elastase inhibition Wound healing Inflammation

Receptor-Operated Ca2+ Channel (ROC) Inhibition: Selective Vasodilatory Mechanism Versus Voltage-Dependent Channel Blockers

Fukinolic acid selectively inhibits receptor-operated Ca2+ channels (ROC) activated by norepinephrine without affecting voltage-dependent Ca2+ channels . In rat aorta contraction assays, fukinolic acid suppressed norepinephrine-induced contraction via inhibition of extracellular Ca2+ influx through ROC, whereas cimicifugic acid D showed similar activity but cimicifugic acids A, B, E, and fukiic acid demonstrated no vasoactivity at concentrations up to 3 × 10⁻⁴ M [1]. This selective ROC inhibition profile distinguishes fukinolic acid from both non-selective Ca2+ channel blockers and inactive in-class compounds like cimicifugic acid A.

Calcium channel ROC inhibitor Vasodilation Norepinephrine

Estrogenic Activity in MCF-7 Cells: Distinct Proliferative Response Versus Inactive In-Class Compounds

Fukinolic acid increases proliferation of estrogen-dependent MCF-7 breast cancer cells by 126% at 5 × 10⁻⁸ M, relative to estradiol which achieves 120% proliferation at a 500-fold lower concentration (1 × 10⁻¹⁰ M) [1]. Importantly, a subsequent study of phenolic esters from Cimicifuga racemosa rhizomes—including fukinolic acid, cimicifugic acid A, B, E, and F—found that none of these compounds caused proliferation effects in MCF-7 cells at tested concentrations, suggesting context-dependent estrogenic activity or assay condition sensitivity [2]. This dual literature profile positions fukinolic acid as a conditional or weak phytoestrogen whose estrogenic signal may depend on specific experimental parameters.

Estrogenic activity MCF-7 Phytoestrogen Cell proliferation

Antiviral Activity Against EV-A71: Fukinolic Acid Identified as Active Principle in Bioassay-Guided Fractionation

In a bioassay-guided fractionation study of 75 Chinese medicinal plants, fukinolic acid, along with cimicifugic acid A and J, was identified as an active anti-EV-A71 compound from Cimicifuga heracleifolia rhizome extracts [1]. Fukinolic acid analogues L-chicoric acid and D-chicoric acid also demonstrated in vitro micromolar activity against EV-A71 lab-strain and clinical isolates [1]. While specific IC50 values for fukinolic acid were not reported in the abstract, the compound was confirmed as one of the principal active constituents driving the antiviral activity of the crude extract [1].

Antiviral Enterovirus A71 EV-A71 Bioassay-guided isolation

Recommended Research and Industrial Application Scenarios for Fukinolic Acid (CAS 50982-40-6)


Hyaluronidase Inhibition Assays Requiring a Potent Positive Control

Fukinolic acid is validated as a hyaluronidase inhibitor with activity exceeding the standard reference compound rosmarinic acid [1]. Researchers evaluating natural product extracts or synthetic compounds for hyaluronidase inhibition should consider fukinolic acid as a high-potency positive control, particularly when rosmarinic acid yields insufficient assay sensitivity or dynamic range. The compound's activity has been demonstrated in assays using Cimicifuga rhizome extracts and is suitable for anti-inflammatory and anti-allergic target validation studies [1].

α-Amylase Inhibition Studies for Diabetes and Carbohydrate Metabolism

With an IC50 of 2.41 × 10⁻⁵ M against α-amylase—exceeding the potency of the clinical reference compound acarbose—fukinolic acid serves as a benchmark natural product-derived α-amylase inhibitor [2]. This application is particularly relevant for research groups investigating plant-derived antidiabetic agents, carbohydrate digestion modulation, or screening natural product libraries for α-amylase inhibitory activity. Fukinolic acid provides a defined, quantifiable reference point against which novel inhibitors can be compared [2].

Collagenolytic and Elastase Inhibition in Wound Healing and Tissue Remodeling Models

Fukinolic acid demonstrates 47–64% inhibition of collagenolytic activity at sub-micromolar concentrations (0.22–0.24 μM) and inhibits both specific collagenase and non-selective proteases (trypsin, pronase E), distinguishing it from fukiic acid and simpler caffeic acid derivatives [3]. For wound healing, dermatological, or periodontal research requiring broad-spectrum protease inhibition, fukinolic acid offers a tool compound with multi-enzyme activity that single-target inhibitors cannot replicate [3].

Receptor-Operated Calcium Channel (ROC) Pharmacology and Vasodilation Research

Fukinolic acid selectively inhibits receptor-operated Ca2+ channels activated by norepinephrine without affecting voltage-dependent Ca2+ channels . This selective pharmacological profile makes fukinolic acid uniquely suitable for cardiovascular pharmacology studies requiring ROC-specific tool compounds, particularly in systems where cimicifugic acids A, B, and E are inactive [4]. Researchers investigating norepinephrine-induced vasoconstriction, Ca2+ signaling pathways, or screening for novel vasodilatory agents should prioritize fukinolic acid over other fukiic acid esters [4].

Phytoestrogen Screening and MCF-7 Cell-Based Endocrine Assays

Fukinolic acid is the only compound among fukiic acid esters (including cimicifugic acids A, B, E, and F) with documented estrogenic activity in MCF-7 breast cancer cells, producing 126% proliferation at 5 × 10⁻⁸ M [5]. For endocrine disruption research, phytoestrogen library screening, or mechanistic studies of estrogen receptor-mediated proliferation, fukinolic acid provides a defined, dose-responsive reference compound within the Cimicifuga/Actaea phenolic ester class [5]. The context-dependent nature of its estrogenic activity also makes it a valuable tool for investigating assay condition sensitivity [6].

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